molecular formula C10H15ClN2 B1326297 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride CAS No. 927684-97-7

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Cat. No. B1326297
CAS RN: 927684-97-7
M. Wt: 198.69 g/mol
InChI Key: LPBQFAWSKKXLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride" is a derivative of the tetrahydroquinoline family, which is a structural feature present in many natural products and pharmaceutical compounds. Tetrahydroquinoline derivatives have been studied extensively due to their diverse biological activities and their presence in a variety of therapeutic agents .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One efficient approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives with high cis selectivity . Another method includes the stereoselective alkylation at the 1-position of phenylalanine-derived precursors, which has been used to synthesize the alkaloid (+)-corlumine . Additionally, the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones has been reported, representing a new class of quinones .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the heterocycle. The absolute configuration at the C-1 position can be crucial for biological activity, as demonstrated by the single-crystal X-ray analysis of one such derivative, which determined the S configuration to be significant for anticonvulsant activity .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including diastereoselective synthesis and alkylation. The presence of substituents such as hydroxy, methoxy, and ethoxy groups can influence the chemical reactivity and pharmacological properties of these compounds . The diastereoselective synthesis of cis-2-methyl-4-amido tetrahydroquinoline derivatives has been achieved using indium trichloride in an aqueous medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure and substituents. For instance, the presence of hydroxy groups at specific positions can decrease toxicity, while quaternary salts are generally more toxic than secondary and tertiary amines . The pharmacological effects, such as blood pressure responses and stimulation of respiration, are similar to those of the unsubstituted analogs, indicating that the 1-methyl substituent has relatively little influence on these qualitative responses .

Scientific Research Applications

Endogenous Brain Amine and Potential Relation to Parkinsonism

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride has been identified as an endogenous amine in the rat brain. This compound might be involved in inducing parkinsonism, a neurological disorder characterized by motor and non-motor symptoms, primarily affecting dopaminergic neurons (Kohno, Ohta, & Hirobe, 1986).

Neuroprotective Effects in Cultured Rat Mesencephalic Neurons

  • Studies have shown that this compound exhibits neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This suggests its potential use in treating neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).

Synthesis and Chemical Properties

  • Research has been conducted on the diastereoselective synthesis of this compound and related compounds, highlighting its importance in organic chemistry and potential applications in synthesizing complex organic compounds (Bunce et al., 2001).

Presence in Human Brain and Parkinsonian CSF

  • This compound has also been detected in the human brain and cerebrospinal fluid (CSF) of Parkinsonian patients. Its elevated levels in Parkinson's disease suggest a potential role in the pathophysiology of the disease (Niwa et al., 1991).

Antioxidant Activity

  • The compound and its derivatives have been studied for their antioxidant activities. These activities are important for understanding how these compounds can be used to combat oxidative stress-related diseases (Nishiyama et al., 2003).

Potential Neurotoxic and Neuroprotective Actions

  • Although some derivatives of this compound have been associated with neurotoxic effects, recent findings suggest that certain derivatives might have neuroprotective and neurorestorative actions, which is crucial for developing treatments for neurodegenerative disorders (Peana et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;/h4-5,7H,2-3,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBQFAWSKKXLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647556
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927684-97-7
Record name 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.